Compound Description: Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)phenyl]carbamothioyl)-carbamate is a novel sulfonamide carbamate hybrid exhibiting significant antimicrobial activity against tested bacteria. []
Relevance: This compound shares the core sulfonamide (sulfamoyl) functionality with N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide. Both compounds feature an aromatic ring directly attached to the sulfonamide group, further highlighting their structural similarity. []
Compound Description: 2-Phenyl-N-((4-(N-thiazol-2-yl)sulfamoyl)-phenyl)carbamothioyl)-acetamide is another novel sulfonamide hybrid, classified as a sulfonamide acylthiourea derivative, demonstrating promising antimicrobial activity against tested bacteria. []
Relevance: Similar to N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, this compound possesses a sulfonamide moiety. The presence of an aromatic ring directly linked to the sulfonamide in both structures reinforces their structural kinship within the sulfonamide class. []
Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative identified as a noncompetitive antagonist of the human chemokine receptor CXCR3. It exhibits inverse agonist activity at the constitutively active mutant CXCR3 N3.35A. []
Relevance: Although not directly analogous to N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide in terms of core structure, both compounds are categorized as small-molecule antagonists targeting specific receptors. This classification highlights their shared functional role in modulating biological processes. []
Compound Description: VUF10085/AMG-487, structurally similar to VUF10472/NBI-74330, also belongs to the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class and acts as a noncompetitive antagonist of CXCR3. It demonstrates inverse agonistic properties at the CXCR3 N3.35A mutant. []
Relevance: While not directly sharing a core structure with N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, VUF10085/AMG-487 falls under the same category of small-molecule antagonists targeting chemokine receptors. This shared functionality emphasizes their common role in regulating inflammatory processes. []
Compound Description: VUF5834, a 3H-quinazolin-4-one derivative, exhibits noncompetitive antagonism at CXCR3 and demonstrates inverse agonistic activity at the CXCR3 N3.35A mutant. []
Relevance: Similar to N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, VUF5834 belongs to the broader category of small-molecule antagonists targeting specific receptors. This functional similarity emphasizes their common role in modulating biological pathways, despite differences in their core structures. []
Compound Description: VUF10132, an imidazolium compound, acts as a noncompetitive antagonist of CXCR3 and displays full inverse agonist activity at the CXCR3 N3.35A mutant. []
Relevance: Both VUF10132 and N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide are classified as small-molecule antagonists targeting specific receptors. Although their core structures differ, this functional similarity highlights their common ability to modulate biological responses by interacting with specific receptor targets. []
Compound Description: TAK-779, a quaternary ammonium anilide, functions as a noncompetitive antagonist of CXCR3 but shows only weak partial inverse agonism at the CXCR3 N3.35A mutant, suggesting a different mode of interaction with CXCR3 compared to the other small-molecule antagonists. []
Relevance: Despite structural differences, TAK-779 and N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide both belong to the category of small-molecule antagonists targeting specific receptors. This shared functional role, despite varying interaction mechanisms, underlines their common ability to modulate biological processes by binding to specific receptor targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.